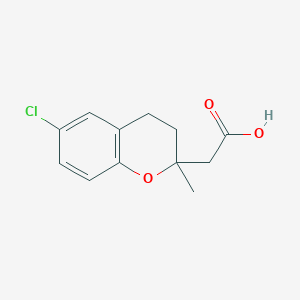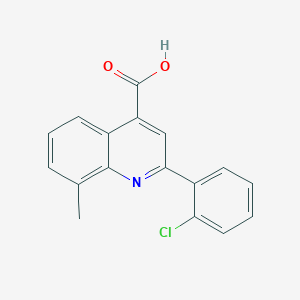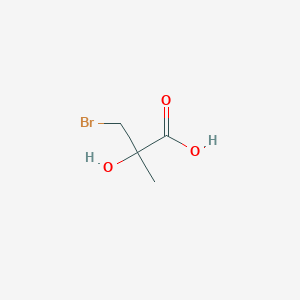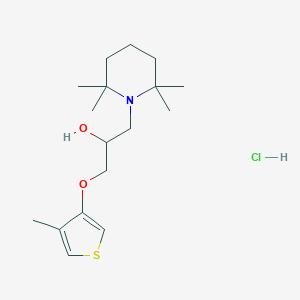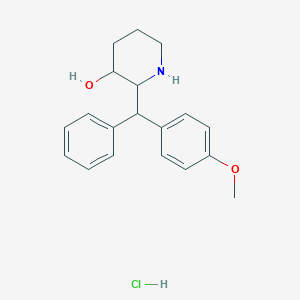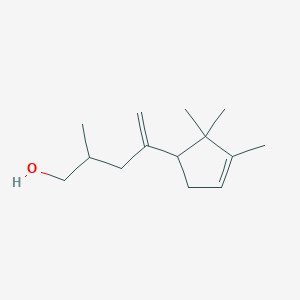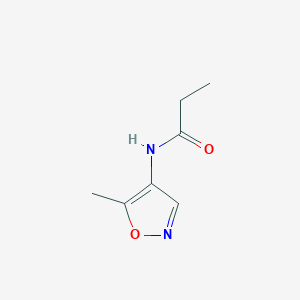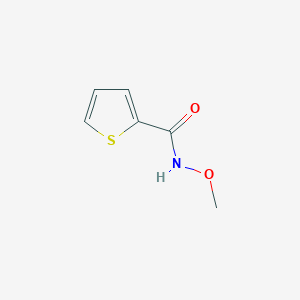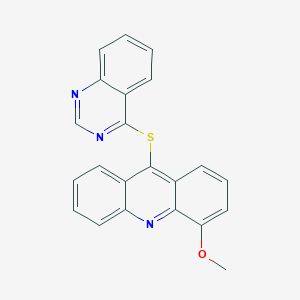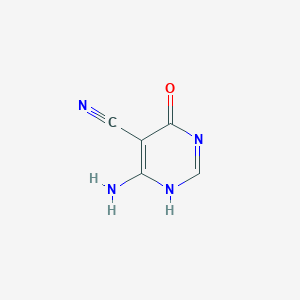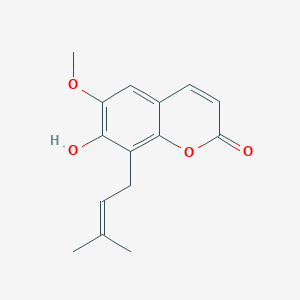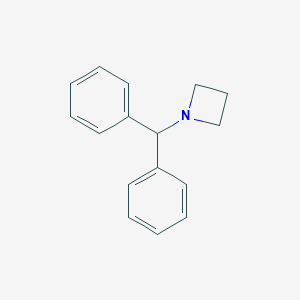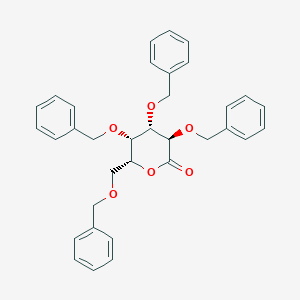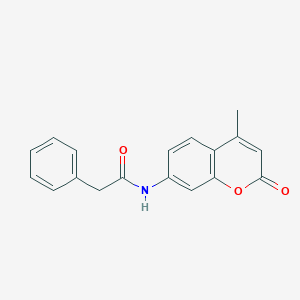
4-Methyl-7-(phenylacetamido)coumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-7-(phenylacetamido)coumarin, also known as MCA, is a synthetic compound that has been widely used in scientific research. It belongs to the coumarin family and has a molecular weight of 327.36 g/mol. MCA is a fluorescent dye that has various applications in biochemistry, molecular biology, and pharmacology.
作用機序
4-Methyl-7-(phenylacetamido)coumarin is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of 4-Methyl-7-(phenylacetamido)coumarin involves the transfer of energy from the excited state of the dye to the ground state, resulting in the emission of light. 4-Methyl-7-(phenylacetamido)coumarin has a high quantum yield, which means that it emits a large amount of light for each absorbed photon. This property makes 4-Methyl-7-(phenylacetamido)coumarin an ideal fluorescent probe for various applications.
生化学的および生理学的効果
4-Methyl-7-(phenylacetamido)coumarin has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with enzyme activity or protein function and has no toxic effects on cells. 4-Methyl-7-(phenylacetamido)coumarin is also stable under physiological conditions, making it a reliable fluorescent probe for in vitro and in vivo studies.
実験室実験の利点と制限
4-Methyl-7-(phenylacetamido)coumarin has several advantages for lab experiments. It is easy to use, has a high sensitivity, and is compatible with various biological systems. 4-Methyl-7-(phenylacetamido)coumarin is also stable under a wide range of pH and temperature conditions. However, there are some limitations to the use of 4-Methyl-7-(phenylacetamido)coumarin. It has a relatively short excitation wavelength, which limits its use in some applications. 4-Methyl-7-(phenylacetamido)coumarin is also sensitive to environmental factors, such as pH and temperature, which can affect its fluorescence intensity.
将来の方向性
There are several future directions for the use of 4-Methyl-7-(phenylacetamido)coumarin in scientific research. One area of research is the development of new 4-Methyl-7-(phenylacetamido)coumarin derivatives with improved properties, such as longer excitation wavelengths and higher quantum yields. Another area of research is the application of 4-Methyl-7-(phenylacetamido)coumarin in live-cell imaging and in vivo studies. 4-Methyl-7-(phenylacetamido)coumarin can also be used in the development of new diagnostic tools and therapies for various diseases. Overall, the future of 4-Methyl-7-(phenylacetamido)coumarin research is promising and has the potential to advance our understanding of biological systems.
Conclusion:
In conclusion, 4-Methyl-7-(phenylacetamido)coumarin is a synthetic compound that has been widely used in scientific research. It has various applications in biochemistry, molecular biology, and pharmacology. 4-Methyl-7-(phenylacetamido)coumarin is a reliable fluorescent probe that has minimal biochemical and physiological effects on biological systems. The future of 4-Methyl-7-(phenylacetamido)coumarin research is promising and has the potential to advance our understanding of biological systems.
合成法
4-Methyl-7-(phenylacetamido)coumarin can be synthesized by reacting 4-methyl-7-hydroxycoumarin with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 4-Methyl-7-(phenylacetamido)coumarin as a white crystalline powder with a high purity level. The synthesis method is relatively simple and cost-effective, making 4-Methyl-7-(phenylacetamido)coumarin a popular choice for researchers.
科学的研究の応用
4-Methyl-7-(phenylacetamido)coumarin is widely used as a fluorescent probe in various scientific research fields. It can be used to study protein-protein interactions, enzyme kinetics, and membrane transport. 4-Methyl-7-(phenylacetamido)coumarin can also be used to monitor changes in pH, temperature, and viscosity in biological systems. In addition, 4-Methyl-7-(phenylacetamido)coumarin has been used to study the structure and function of nucleic acids, such as DNA and RNA.
特性
CAS番号 |
104145-34-8 |
|---|---|
製品名 |
4-Methyl-7-(phenylacetamido)coumarin |
分子式 |
C18H15NO3 |
分子量 |
293.3 g/mol |
IUPAC名 |
N-(4-methyl-2-oxochromen-7-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H15NO3/c1-12-9-18(21)22-16-11-14(7-8-15(12)16)19-17(20)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,19,20) |
InChIキー |
UQUMDDZAFRUNFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3 |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3 |
ピクトグラム |
Irritant |
溶解性 |
1.1 [ug/mL] |
同義語 |
4-METHYL-7-(PHENYLACETAMIDO)COUMARIN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
